molecular formula C9H7F2NO3 B6240217 2,2-difluoro-1-(4-nitrophenyl)propan-1-one CAS No. 1649459-77-7

2,2-difluoro-1-(4-nitrophenyl)propan-1-one

Cat. No.: B6240217
CAS No.: 1649459-77-7
M. Wt: 215.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-difluoro-1-(4-nitrophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-1-(3-nitrophenyl)propan-1-one: Similar structure but with the nitro group in the meta position.

    2,2-difluoro-1-(4-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a nitro group.

    2,2-difluoro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2,2-difluoro-1-(4-nitrophenyl)propan-1-one is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1649459-77-7

Molecular Formula

C9H7F2NO3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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